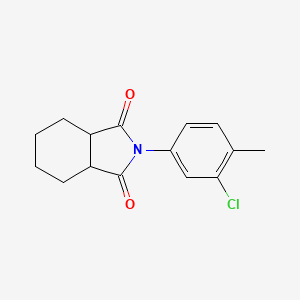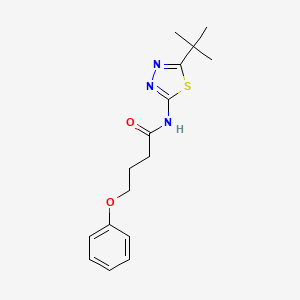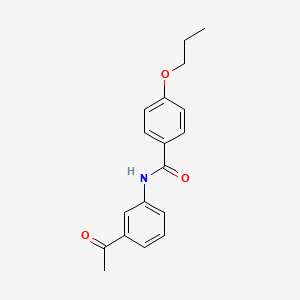
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2000 and has since gained attention for its ability to inhibit certain kinases involved in cell signaling pathways.
科学研究应用
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its ability to inhibit certain kinases involved in cell signaling pathways. Specifically, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of Src family kinases, which play a critical role in cell proliferation, migration, and survival. This inhibition has been shown to have potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its ability to bind to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This inhibition leads to a decrease in downstream signaling pathways, ultimately resulting in a decrease in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has also been studied for its biochemical and physiological effects. These studies have shown that 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can induce apoptosis in certain cancer cell lines, as well as inhibit angiogenesis and tumor growth in animal models. Additionally, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for Src family kinases. This specificity allows for more targeted inhibition of these kinases, as opposed to broad-spectrum kinase inhibitors that may have off-target effects. However, one limitation of using 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several potential future directions for research on 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. Finally, there is potential for the use of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
合成方法
The synthesis of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 3-chloro-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the desired product, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. The overall yield of this synthesis method is approximately 25%.
属性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNOGKDAMGVACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3CCCCC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclooctyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5051441.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)
![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)

![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![3-(2-propyn-1-yl)-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5051471.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide](/img/structure/B5051488.png)

![N-{3-[3-(1-methyl-1-{4-[3-(1-naphthoylamino)phenoxy]phenyl}ethyl)phenoxy]phenyl}-1-naphthamide](/img/structure/B5051502.png)

